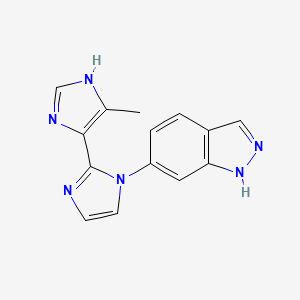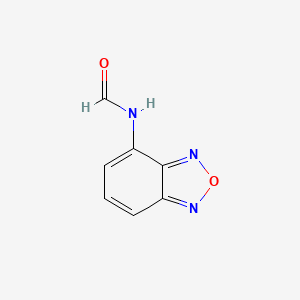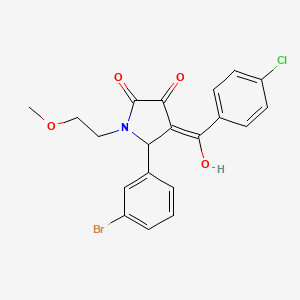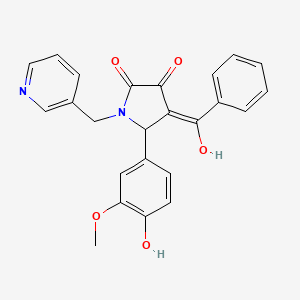![molecular formula C21H26BrNO B5408524 N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide](/img/structure/B5408524.png)
N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide is a compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications as a drug candidate.
作用机制
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation and pain. Additionally, it has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the development of inflammation and pain. It has also been found to increase the levels of endocannabinoids, which are naturally occurring compounds that regulate pain and mood.
实验室实验的优点和局限性
The advantages of using N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide in lab experiments include its high potency and selectivity for specific enzymes and receptors. It is also relatively easy to synthesize, making it readily available for use in research studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the research and development of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its anti-cancer properties and its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in human clinical trials.
Conclusion:
In conclusion, this compound is a compound with promising potential for use as a drug candidate. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound for use in human clinical trials.
合成方法
The synthesis of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide involves the reaction of 1-adamantylamine with 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with acryloyl chloride to yield the final product.
科学研究应用
N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide has shown promising results in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
(E)-N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO/c1-14(21-11-16-8-17(12-21)10-18(9-16)13-21)23-20(24)7-4-15-2-5-19(22)6-3-15/h2-7,14,16-18H,8-13H2,1H3,(H,23,24)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRFYCMQYLBFNL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)/C=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)

![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)

![5-amino-3-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5408482.png)


![tert-butyl[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5408503.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5408506.png)
![(2-furylmethyl)[3-methoxy-4-(2-phenylethoxy)benzyl]amine hydrochloride](/img/structure/B5408513.png)
![4-benzoyl-5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408519.png)
![3-allyl-5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408530.png)
